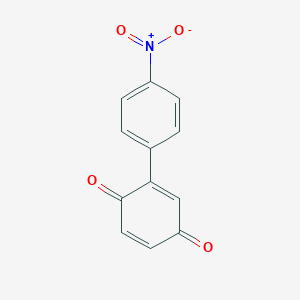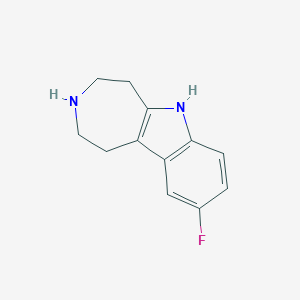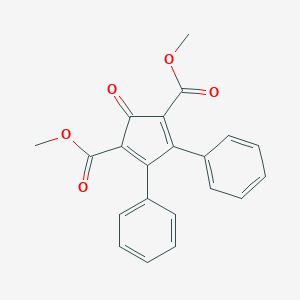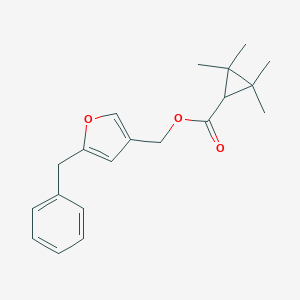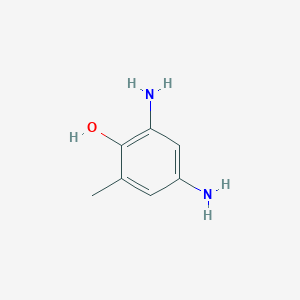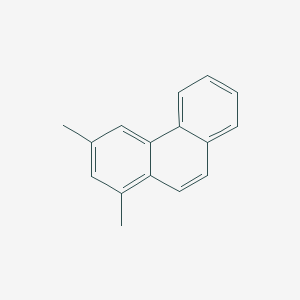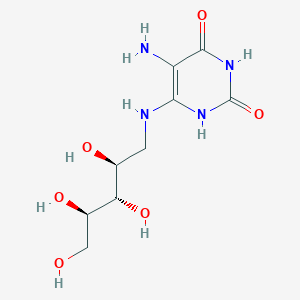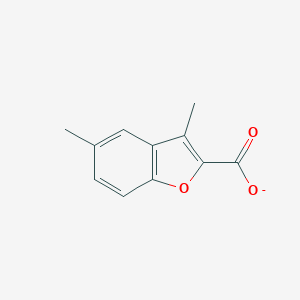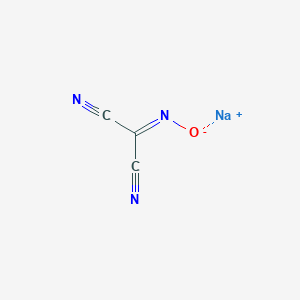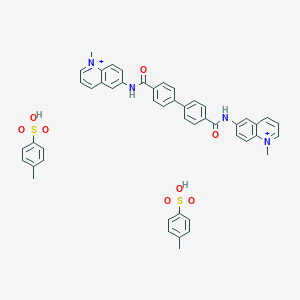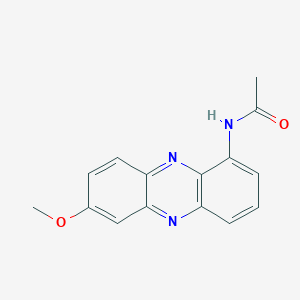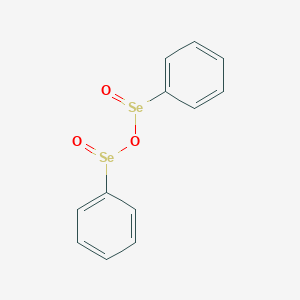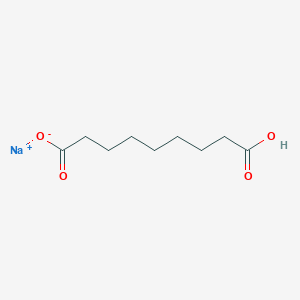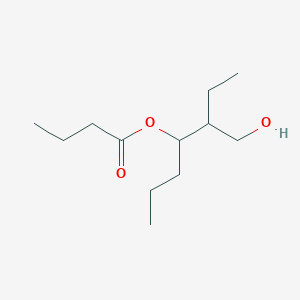
3-(Hydroxymethyl)heptan-4-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)heptan-4-yl butanoate, also known as HMHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is a derivative of heptanoic acid and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have antiviral properties and can cross the blood-brain barrier, making it a potential drug delivery system for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Additionally, it has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, one limitation of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is the complexity of its synthesis method, which may limit its availability and increase the cost of research.
Direcciones Futuras
There are several future directions for research on 3-(Hydroxymethyl)heptan-4-yl butanoate. One direction is to further investigate its potential applications in drug delivery systems for neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate and its effects on various signaling pathways in the body. Furthermore, research is needed to optimize the synthesis method of 3-(Hydroxymethyl)heptan-4-yl butanoate to improve its yield and purity. Finally, more studies are needed to investigate the potential side effects and toxicity of 3-(Hydroxymethyl)heptan-4-yl butanoate to ensure its safety for human use.
Conclusion:
In conclusion, 3-(Hydroxymethyl)heptan-4-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Its synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound. 3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-(Hydroxymethyl)heptan-4-yl butanoate involves the reaction of heptanoic acid with formaldehyde and hydrogen cyanide. This reaction produces 3-(Hydroxymethyl)heptan-4-ol, which is then esterified with butanoic acid to form 3-(Hydroxymethyl)heptan-4-yl butanoate. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)heptan-4-yl butanoate has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
18618-91-2 |
|---|---|
Nombre del producto |
3-(Hydroxymethyl)heptan-4-yl butanoate |
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)heptan-4-yl butanoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
VGXSATHUPYIAQX-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
SMILES canónico |
CCCC(C(CC)CO)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



